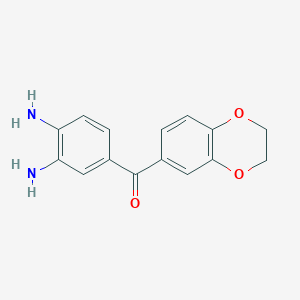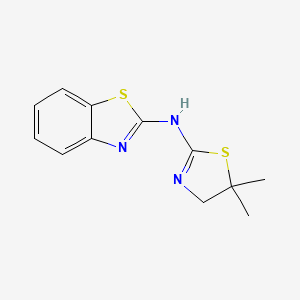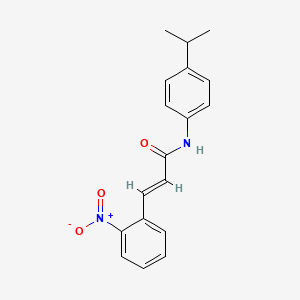
(3,4-diaminophenyl)(2,3-dihydro-1,4-benzodioxin-6-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3,4-diaminophenyl)(2,3-dihydro-1,4-benzodioxin-6-yl)methanone, also known as DBM, is a synthetic compound that has shown promising results in various scientific studies. DBM is a member of the benzodioxin family, and its unique chemical structure has made it an attractive target for researchers in different fields.
Wirkmechanismus
The mechanism of action of (3,4-diaminophenyl)(2,3-dihydro-1,4-benzodioxin-6-yl)methanone is not fully understood, but it has been proposed that it inhibits the activity of certain enzymes involved in cancer cell growth and survival. (3,4-diaminophenyl)(2,3-dihydro-1,4-benzodioxin-6-yl)methanone has also been shown to activate the AMP-activated protein kinase (AMPK) pathway, which is involved in regulating cell metabolism and energy homeostasis. This activation of AMPK may contribute to the anti-cancer and neuroprotective effects of (3,4-diaminophenyl)(2,3-dihydro-1,4-benzodioxin-6-yl)methanone.
Biochemical and Physiological Effects:
(3,4-diaminophenyl)(2,3-dihydro-1,4-benzodioxin-6-yl)methanone has been shown to have a variety of biochemical and physiological effects. In breast cancer cells, (3,4-diaminophenyl)(2,3-dihydro-1,4-benzodioxin-6-yl)methanone has been found to inhibit cell proliferation, induce apoptosis, and reduce the expression of certain genes involved in cancer cell growth and survival. In neurons, (3,4-diaminophenyl)(2,3-dihydro-1,4-benzodioxin-6-yl)methanone has been shown to protect against oxidative stress and inflammation, which are known to contribute to neurodegenerative diseases. (3,4-diaminophenyl)(2,3-dihydro-1,4-benzodioxin-6-yl)methanone has also been found to reduce inflammation in animal models of rheumatoid arthritis.
Vorteile Und Einschränkungen Für Laborexperimente
(3,4-diaminophenyl)(2,3-dihydro-1,4-benzodioxin-6-yl)methanone has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities and purified to high purity. (3,4-diaminophenyl)(2,3-dihydro-1,4-benzodioxin-6-yl)methanone has also been shown to have low toxicity, which makes it a safe compound to use in lab experiments. However, (3,4-diaminophenyl)(2,3-dihydro-1,4-benzodioxin-6-yl)methanone has some limitations as well. Its mechanism of action is not fully understood, which makes it difficult to design experiments to study its effects. Additionally, (3,4-diaminophenyl)(2,3-dihydro-1,4-benzodioxin-6-yl)methanone has only been studied in vitro and in animal models, so its potential therapeutic applications in humans are still unknown.
Zukünftige Richtungen
There are several future directions for research on (3,4-diaminophenyl)(2,3-dihydro-1,4-benzodioxin-6-yl)methanone. First, more studies are needed to fully understand its mechanism of action and how it interacts with different cellular pathways. Second, studies are needed to determine the potential therapeutic applications of (3,4-diaminophenyl)(2,3-dihydro-1,4-benzodioxin-6-yl)methanone in humans, specifically in treating breast cancer and neurodegenerative diseases. Third, studies are needed to determine the optimal dosage and delivery method of (3,4-diaminophenyl)(2,3-dihydro-1,4-benzodioxin-6-yl)methanone for therapeutic use. Finally, studies are needed to determine the potential side effects of (3,4-diaminophenyl)(2,3-dihydro-1,4-benzodioxin-6-yl)methanone and its long-term safety profile.
Synthesemethoden
(3,4-diaminophenyl)(2,3-dihydro-1,4-benzodioxin-6-yl)methanone can be synthesized through a multi-step process that involves the condensation of 3,4-diaminophenylamine with 2,3-dihydro-1,4-benzodioxin-6-carboxaldehyde in the presence of a base. The resulting product is then reduced to obtain (3,4-diaminophenyl)(2,3-dihydro-1,4-benzodioxin-6-yl)methanone. This synthesis method has been optimized to yield high purity and high yield of (3,4-diaminophenyl)(2,3-dihydro-1,4-benzodioxin-6-yl)methanone.
Wissenschaftliche Forschungsanwendungen
(3,4-diaminophenyl)(2,3-dihydro-1,4-benzodioxin-6-yl)methanone has been studied extensively for its potential therapeutic applications. It has been shown to have anti-cancer properties, specifically in breast cancer cells. (3,4-diaminophenyl)(2,3-dihydro-1,4-benzodioxin-6-yl)methanone has been found to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death. (3,4-diaminophenyl)(2,3-dihydro-1,4-benzodioxin-6-yl)methanone has also been studied for its neuroprotective effects and has been found to protect neurons from oxidative stress and inflammation. Additionally, (3,4-diaminophenyl)(2,3-dihydro-1,4-benzodioxin-6-yl)methanone has been shown to have anti-inflammatory properties and has been studied for its potential use in treating inflammatory diseases such as rheumatoid arthritis.
Eigenschaften
IUPAC Name |
(3,4-diaminophenyl)-(2,3-dihydro-1,4-benzodioxin-6-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O3/c16-11-3-1-9(7-12(11)17)15(18)10-2-4-13-14(8-10)20-6-5-19-13/h1-4,7-8H,5-6,16-17H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMDAURBQWZUPOH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)C(=O)C3=CC(=C(C=C3)N)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-methyl-6-[(2-methylphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5861255.png)


![2-{4-[1-(4-methylbenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-1-piperazinyl}ethanol](/img/structure/B5861277.png)
![N-(5-methyl-2-pyridinyl)-2-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yloxy)acetamide](/img/structure/B5861281.png)
![8-methoxy-3-[(2-methyl-2-propen-1-yl)oxy]-6H-benzo[c]chromen-6-one](/img/structure/B5861287.png)

![3-methyl-N'-[(3-nitrobenzoyl)oxy]benzenecarboximidamide](/img/structure/B5861300.png)
![2-[(2,6-dichlorobenzyl)thio]-N-methylacetamide](/img/structure/B5861301.png)

![N-[3-ethyl-4-(4-fluorophenyl)-1,3-thiazol-2(3H)-ylidene]pyridin-2-amine](/img/structure/B5861316.png)

![2-nitrobenzaldehyde [4-[(2,3-dimethylphenyl)amino]-6-(4-methyl-1-piperidinyl)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B5861332.png)